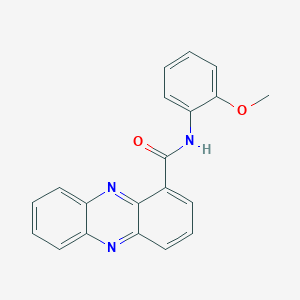

N-(2-méthoxyphényl)phénazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)phenazine-1-carboxamide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties

Applications De Recherche Scientifique

N-(2-methoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other phenazine derivatives.

Biology: Exhibits antifungal and antibacterial properties, making it useful in studying microbial interactions.

Industry: Used in the development of photodynamic therapy agents and as a photosensitizer in various formulations.

Mécanisme D'action

Target of Action

N-(2-methoxyphenyl)phenazine-1-carboxamide, hereafter referred to by its full name, has been found to exhibit strong antagonistic activity against fungal phytopathogens . The primary targets of this compound appear to be related to the cell wall, cell membrane, antioxidant and metabolism, nitrogen metabolism, and mitochondria .

Mode of Action

The mode of action of N-(2-methoxyphenyl)phenazine-1-carboxamide involves a series of interactions with its targets that result in significant changes. For instance, it has been observed that the mycelium treated with this compound produced a red secretion and exhibited progressive creeping growth . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .

Biochemical Pathways

N-(2-methoxyphenyl)phenazine-1-carboxamide affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Result of Action

The result of N-(2-methoxyphenyl)phenazine-1-carboxamide’s action is a significant inhibition of fungal phytopathogens. Physiological and biochemical tests showed that this compound decreased the β-1,3-glucanase, malondialdehyde, and ATPase activities and nucleic acid leakage but increased the activity of nitrate reductase .

Analyse Biochimique

Biochemical Properties

N-(2-methoxyphenyl)phenazine-1-carboxamide interacts with several enzymes and proteins. A novel amidase, PcnH, catalyzes the hydrolysis of N-(2-methoxyphenyl)phenazine-1-carboxamide to produce phenazine-1-carboxylic acid (PCA) . The genes pcaA1A2A3A4 and pcnD encode PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine (2OHPC) dioxygenase, respectively, which are responsible for the subsequent degradation steps of N-(2-methoxyphenyl)phenazine-1-carboxamide .

Cellular Effects

N-(2-methoxyphenyl)phenazine-1-carboxamide influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression . It contributes to biofilm formation and architecture, and enhances bacterial survival .

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxyphenyl)phenazine-1-carboxamide involves binding interactions with biomolecules and changes in gene expression. The enzyme PcnH catalyzes the hydrolysis of the amide bond of N-(2-methoxyphenyl)phenazine-1-carboxamide to produce PCA . The PCA 1,2-dioxygenase PcaA1A2A3A4 and 2OHPC dioxygenase PcnD are also involved in the subsequent degradation steps of N-(2-methoxyphenyl)phenazine-1-carboxamide .

Metabolic Pathways

N-(2-methoxyphenyl)phenazine-1-carboxamide is involved in the phenazine metabolic pathway. The enzyme PcnH initiates the degradation of N-(2-methoxyphenyl)phenazine-1-carboxamide, and the genes pcaA1A2A3A4 and pcnD encode enzymes responsible for the subsequent degradation steps .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)phenazine-1-carboxamide typically involves the condensation of 2-methoxyaniline with phenazine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial biosynthesis using engineered strains of Pseudomonas chlororaphis. This method offers advantages such as non-toxicity, high yield, and environmentally friendly conditions .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenazine-1-carboxamide: Shares similar antifungal and antibacterial properties.

Phenazine-1-carboxylic acid: Another phenazine derivative with broad-spectrum antimicrobial activity.

Uniqueness

N-(2-methoxyphenyl)phenazine-1-carboxamide is unique due to its methoxyphenyl group, which enhances its solubility and bioavailability compared to other phenazine derivatives.

Propriétés

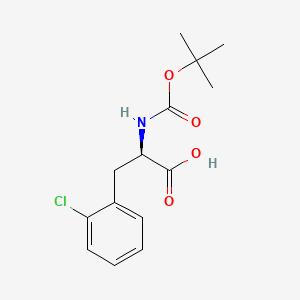

IUPAC Name |

N-(2-methoxyphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-25-18-12-5-4-10-16(18)23-20(24)13-7-6-11-17-19(13)22-15-9-3-2-8-14(15)21-17/h2-12H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFHMJBKQGCLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea](/img/structure/B2508019.png)

![N-(2-ethoxyphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2508020.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)